2-methoxy-1-(4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Overview
Description
“2-methoxy-1-(4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one” is a chemical compound with the CAS Number: 1461713-78-9 . It has a molecular weight of 236.23 . The IUPAC name for this compound is 2-methoxy-1-(4-nitroindolin-1-yl)ethan-1-one .
Synthesis Analysis
The synthesis of indole derivatives, such as “this compound”, has been a topic of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H12N2O4/c1-17-7-11(14)12-6-5-8-9(12)3-2-4-10(8)13(15)16/h2-4H,5-7H2,1H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 236.23 . More specific properties like melting point, boiling point, etc., are not available in the retrieved information.Future Directions
The future directions in the research of “2-methoxy-1-(4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one” and similar indole derivatives involve the investigation of novel methods of synthesis due to their importance in natural products and drugs . They have attracted increasing attention in recent years for their potential applications in the treatment of various disorders .
Mechanism of Action
- The primary target of this compound is likely a specific protein or enzyme within cells. Unfortunately, I couldn’t find specific information on its exact target. However, indole derivatives, to which this compound belongs, often interact with various receptors and enzymes due to their aromatic nature and structural similarity to tryptophan .
- Without specific data on this compound, we can’t pinpoint exact pathways. However, indole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, and antioxidant effects .
Target of Action
Biochemical Pathways
Result of Action
Properties
IUPAC Name |
2-methoxy-1-(4-nitro-2,3-dihydroindol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-17-7-11(14)12-6-5-8-9(12)3-2-4-10(8)13(15)16/h2-4H,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPXGZDFBIIWJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2=C1C=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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